molecular formula C21H23N7O B2852396 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1797563-38-2

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2852396
M. Wt: 389.463
InChI Key: QJXJFTVBFSNABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This would include the IUPAC name, other names, and identifiers like the CAS number.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Piperazine Derivatives in Research

Piperazine derivatives have been studied for their potential therapeutic applications, including their roles in treating anxiety disorders. Compounds with piperazine moieties have been evaluated for their effects on the GABAergic and serotonin (5-HT) systems, indicating their potential in psychopharmacology for developing new anxiolytic drugs with fewer side effects and higher efficacy (E. Kędzierska et al., 2019).

Isothiazolinones and Benzisothiazolinone in Products

Isothiazolinones, including methylisothiazolinone (MI) and benzisothiazolinone (BIT), are widely used as preservatives in various products such as cosmetics, household products, and industrial applications. Their widespread use and potential for causing allergic contact dermatitis (ACD) have led to research focusing on exposure assessment, sensitization rates, and risk assessment. Studies have shown that isothiazolinones are responsible for an epidemic rise in ACD, emphasizing the need for careful consideration of these compounds in consumer products (E. Garcia-Hidalgo et al., 2018).

Applications in Exposure and Risk Assessment

Research involving complex chemical compounds often extends to evaluating the exposure and risk associated with their use in everyday products. For instance, the development of biomonitoring methods to evaluate exposure to isothiazolinones in cosmetics and household products uses specific metabolites as biomarkers for exposure assessment. This approach aids in understanding the extent of human exposure to these compounds and evaluating the potential risks associated with their use (Aline Murawski et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c29-21(27-12-7-16-3-1-2-4-18(16)13-27)17-8-10-26(11-9-17)19-5-6-20(25-24-19)28-15-22-14-23-28/h1-6,14-15,17H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXJFTVBFSNABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

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